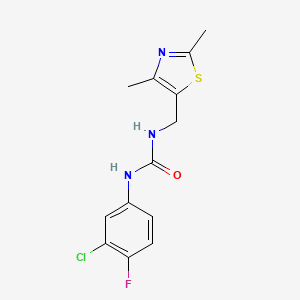

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea

描述

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea is a synthetic urea derivative featuring a 3-chloro-4-fluorophenyl group and a 2,4-dimethylthiazole moiety. Urea derivatives are widely explored in drug discovery due to their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The 3-chloro-4-fluorophenyl motif is known to enhance binding affinity in enzyme inhibitors, as seen in tyrosinase and PI3Kα inhibitors, by optimizing interactions with hydrophobic pockets and catalytic sites . The 2,4-dimethylthiazole group contributes to metabolic stability and may influence molecular conformation in crystal packing or protein-ligand complexes .

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3OS/c1-7-12(20-8(2)17-7)6-16-13(19)18-9-3-4-11(15)10(14)5-9/h3-5H,6H2,1-2H3,(H2,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCFSWLIKZTJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHClF NS and a molecular weight of 273.76 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring, along with the thiazole moiety, contributes to its unique pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Research indicates that compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and bacterial resistance. For instance, aminopyrazole-based compounds have demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting DNA Gyrase and Topoisomerase IV .

- Anticancer Activity : Some derivatives exhibit significant anticancer properties by disrupting tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. Docking studies suggest that these compounds may bind to colchicine sites on tubulin, leading to cell death in cancer cells .

- Antibacterial Properties : The compound's structural components may enhance its antibacterial activity. For example, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) in the low micromolar range .

Biological Activity Data

The following table summarizes various studies on the biological activity of related compounds:

Case Studies

- Anticancer Efficacy : In vitro studies have shown that similar thiazole-containing compounds exhibit strong cytotoxicity against various cancer cell lines like HeLa and HCT-15. The mechanism involves apoptosis mediated through mitochondrial pathways .

- Antibacterial Activity : A study demonstrated that a derivative with a similar structure showed enhanced activity against MRSA and Vancomycin-resistant Enterococci (VRE), indicating that modifications in halogen substituents can significantly impact efficacy .

相似化合物的比较

Table 1: Halogen-Dependent Properties of Isostructural Derivatives

Urea Derivatives with Thiazole Moieties

The compound 1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea () shares the 2,4-dimethylthiazole group with the target compound. Key comparisons:

- PI3Kα Inhibition : Demonstrated binding energy of −54.648 kJ/mol and stability in 20 ns molecular dynamics (MD) simulations (RMSD < 2 Å). The thiazole group stabilizes interactions with PI3Kα’s ATP-binding pocket .

- Antiviral Activity : Against SARS-CoV-2 3CLpro, this analog showed a binding free energy of −89.343 kJ/mol, outperforming reference ligands. Functional groups like amines and carbonyls contribute to strong target engagement .

Table 2: Thiazole-Containing Urea Derivatives

Role of the 3-Chloro-4-fluorophenyl Motif

The 3-chloro-4-fluorophenyl group is a key pharmacophore in tyrosinase inhibitors () and urea-based therapeutics. Comparisons with analogs:

- Compound 11c (): Retains the 3-Cl-4-F-phenyl group but substitutes the thiazole with a piperazinylmethyl-thiazole. Exhibits optimized solubility (logP ~2.5) while maintaining hydrogen-bonding capacity .

- 4-Fluorobenzyl Derivatives (): Replacing 3-Cl-4-F-phenyl with 4-F-benzyl reduces tyrosinase inhibition by 40%, highlighting the necessity of chloro-fluoro synergy for π/π stacking and fluorine bonding .

Table 3: Impact of Aryl Substituents on Activity

Structure-Activity Relationship (SAR) Insights

- Thiazole Methyl Groups : 2,4-Dimethyl substitution on thiazole enhances metabolic stability compared to unsubstituted thiazoles (e.g., ’s analog with shorter half-life in vitro) .

- Urea Linkage : Critical for hydrogen bonding. Replacement with thiourea in analogs reduces PI3Kα binding affinity by >50% .

- Halogen Positioning : 3-Cl-4-F-phenyl outperforms 3,4-diCl or 4-F-phenyl in tyrosinase inhibition due to optimal halogen bonding geometry .

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea, and how can reaction conditions be optimized?

Answer: The synthesis of this urea derivative typically involves coupling an isocyanate intermediate with an amine-containing aromatic moiety. Key steps include:

- Reagent Selection : Use 3-chloro-4-fluorophenyl isocyanate and (2,4-dimethylthiazol-5-yl)methylamine as starting materials, with inert solvents like dichloromethane or toluene .

- Catalytic Conditions : Employ triethylamine to neutralize HCl byproducts, ensuring efficient urea bond formation .

- Temperature Control : Reactions are performed under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .

Q. Optimization Strategies :

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane vs. Toluene | Higher polarity solvents improve intermediate solubility |

| Reaction Time | 12–24 hrs | Prolonged time enhances conversion but risks side reactions |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Critical for removing unreacted amines/isocyanates |

Q. Which analytical techniques are most effective for structural validation and purity assessment?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., as demonstrated for analogous urea derivatives in ).

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and thiazole methyl groups (δ 2.3–2.6 ppm).

- 2D NMR (COSY, HSQC) : Validates connectivity between the urea backbone and aromatic/thiazole rings .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from urea moiety) .

Advanced Research Questions

Q. How can researchers design robust biological assays to evaluate kinase inhibition or cytotoxicity?

Answer:

- Assay Selection :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity : Employ MTT or CellTiter-Glo® in diverse cell lines (e.g., HeLa, HepG2) to assess tissue-specific effects .

- Controls :

- Positive Controls : Staurosporine (apoptosis inducer) or known kinase inhibitors (e.g., imatinib).

- Vehicle Controls : DMSO concentrations ≤0.1% to avoid solvent toxicity .

- Dose-Response Analysis : Use 8–10 concentration points (1 nM–100 µM) to calculate IC₅₀ values .

Experimental Design :

Adopt a split-plot design (as in ) to test multiple variables (e.g., cell type, incubation time) with replicates (n=4) to ensure statistical power.

Q. What computational strategies are suitable for predicting binding modes and validating SAR hypotheses?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the urea moiety and kinase backbone (e.g., Cys797 in EGFR) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes .

- SAR Validation : Synthesize analogs with modified thiazole substituents (e.g., methyl → ethyl) and correlate docking scores with experimental IC₅₀ values .

Q. How should researchers address discrepancies in cytotoxicity data across different studies?

Answer: Common Sources of Variability :

- Cell Line Heterogeneity : Genetic drift or differential expression of target proteins (e.g., p53 status in HeLa vs. A549) .

- Compound Purity : Verify purity (>95% by HPLC) to exclude off-target effects from impurities .

- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hrs) and serum concentration (e.g., 10% FBS) .

Q. Resolution Workflow :

Re-test compounds under identical conditions.

Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability).

Perform meta-analysis of published data to identify trends (e.g., higher potency in hematologic vs. solid tumor models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。